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Compound of Interest

Compound Name: AZD5462

Cat. No.: B15608796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetic (PK) profile of

AZD5462, a novel, orally available small molecule agonist of the relaxin family peptide receptor

1 (RXFP1).[1][2] Developed for the potential treatment of heart failure, understanding its

absorption, distribution, metabolism, and excretion (ADME) is crucial for its clinical

advancement.[1][2] This document presents a comparative analysis of AZD5462's

pharmacokinetics alongside two established oral medications for heart failure: Dapagliflozin

and Sacubitril/Valsartan. The information herein is supported by experimental data from

preclinical and Phase I clinical studies.

Comparative Pharmacokinetic Profiles
The following tables summarize the key pharmacokinetic parameters of AZD5462,

Dapagliflozin, and Sacubitril/Valsartan, offering a clear comparison of their clinical

pharmacology.

Table 1: Pharmacokinetic Parameters of AZD5462 in Healthy Volunteers (Single Ascending

Dose)
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Parameter Value Reference

Time to Maximum

Concentration (Tmax)
0.5 - 2.0 hours

Terminal Half-Life (t½) 9.6 - 19.3 hours

Apparent Clearance (CL/F) Dose-dependent

Apparent Volume of

Distribution (Vz/F)
Dose-dependent

Note: Data derived from a Phase I single ascending dose study in healthy volunteers.

Table 2: Pharmacokinetic Parameters of Dapagliflozin in Healthy Adults

Parameter Value Reference

Time to Maximum

Concentration (Tmax)

~1.5 hours (fasting), ~2.5

hours (with high-fat meal)

Terminal Half-Life (t½) ~12.9 hours

Oral Bioavailability 78%

Plasma Protein Binding ~91%

Metabolism
Primarily via UGT1A9 to

inactive metabolite

Excretion
~75% in urine, ~21% in feces

(primarily as metabolites)

Table 3: Pharmacokinetic Parameters of Sacubitril/Valsartan in Healthy Adults
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Component
Sacubitril
(prodrug)

LBQ657
(active
metabolite)

Valsartan Reference

Time to

Maximum

Concentration

(Tmax)

~0.5 hours ~2.0 hours ~1.5 hours [3]

Terminal Half-

Life (t½)
~1.43 hours ~11.48 hours ~9.90 hours [3]

Oral

Bioavailability

(Sacubitril)

≥60% - -

Plasma Protein

Binding
~94% ~97% ~94-97%

Metabolism
Hydrolyzed to

LBQ657

Further minor

metabolism
Minor

Excretion

52-68% in urine

(as LBQ657), 37-

48% in feces

-
~13% in urine,

~86% in feces

Experimental Protocols
The pharmacokinetic data presented in this guide were obtained through rigorous clinical and

preclinical studies. Below are detailed methodologies for the key experiments cited.

Phase I Single and Multiple Ascending Dose (SAD/MAD)
Study for AZD5462
A randomized, single-blind, placebo-controlled Phase I study was conducted in healthy male

and female participants, including those of Japanese descent, to evaluate the safety,

tolerability, and pharmacokinetics of AZD5462.
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Study Design: The study consisted of two parts: a single ascending dose (SAD) phase and a

multiple ascending dose (MAD) phase. In the SAD phase, cohorts of participants received a

single oral dose of AZD5462 or a placebo. In the MAD phase, participants received once-

daily oral doses of AZD5462 or a placebo for a specified duration.

Dosing: Multiple dose levels were investigated in a stepwise manner, with safety and

tolerability data from each cohort being reviewed before escalating to the next dose level.

Blood Sampling: For pharmacokinetic analysis, serial blood samples were collected at pre-

specified time points before and after drug administration. A typical sampling schedule would

include pre-dose, and then at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose for the

SAD cohorts. For the MAD cohorts, samples would be taken at similar intervals after the first

and last doses, with additional trough samples taken before dosing on specified days to

assess steady-state concentrations.

Analytical Method: Plasma concentrations of AZD5462 and any major metabolites were

determined using a validated high-performance liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key

pharmacokinetic parameters from the plasma concentration-time data, including Cmax,

Tmax, AUC, t½, CL/F, and Vz/F.

Pharmacokinetic Study of Dapagliflozin
The pharmacokinetic profile of Dapagliflozin has been characterized through various studies in

healthy volunteers and patients with type 2 diabetes.

Study Design: A typical study to assess the pharmacokinetics of Dapagliflozin would be an

open-label, single-dose, crossover, or parallel-group study. To assess the effect of food, a

two-way crossover study is often employed where participants receive a single dose of

Dapagliflozin in both fasted and fed states.

Dosing: Participants would receive a single oral dose of Dapagliflozin (e.g., 10 mg).

Blood and Urine Sampling: Serial blood samples would be collected at pre-dose and at

various time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
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Urine would be collected over specific intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to

determine the extent of renal excretion.

Analytical Method: Plasma and urine concentrations of Dapagliflozin and its metabolites

would be measured using a validated LC-MS/MS method.

Pharmacokinetic Analysis: Pharmacokinetic parameters would be calculated using non-

compartmental methods.

Pharmacokinetic Study of Sacubitril/Valsartan
The pharmacokinetics of Sacubitril/Valsartan have been evaluated in healthy subjects and in

patients with heart failure.

Study Design: A representative study was an open-label, non-controlled, single-sequence

study in patients with heart failure with reduced ejection fraction.[4]

Dosing: Patients received Sacubitril/Valsartan 100 mg twice daily for 7 days, followed by 200

mg twice daily for 14 days.[4]

Blood Sampling: Blood samples for pharmacokinetic analysis of sacubitril, its active

metabolite LBQ657, and valsartan were collected at pre-dose and at 0.5, 1, 2, 3, 4, 6, and 12

hours after the morning dose on Day 7 and Day 21.[5]

Analytical Method: Plasma concentrations of sacubitril, LBQ657, and valsartan were

determined using a validated LC-MS/MS method.

Pharmacokinetic Analysis: Pharmacokinetic parameters were determined from the plasma

concentration-time data using non-compartmental analysis.[5]

Visualizations
Signaling Pathway of AZD5462 via RXFP1
AZD5462 acts as an agonist for the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-

coupled receptor.[1][2] Activation of RXFP1 by AZD5462 is believed to mimic the effects of the

endogenous hormone relaxin, leading to a cascade of downstream signaling events that are

beneficial in heart failure. These pathways include the activation of adenylyl cyclase, leading to
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an increase in intracellular cyclic AMP (cAMP), and the activation of phosphoinositide 3-kinase

(PI3K) and extracellular signal-regulated kinase (ERK).[6] These signaling events ultimately

contribute to vasodilation, anti-fibrotic, and anti-inflammatory effects.[7][8]

Cell Membrane Intracellular Signaling Cellular Effects

AZD5462 RXFP1 binds to
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Cyclase
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Click to download full resolution via product page

Caption: AZD5462 signaling via RXFP1 receptor.

Experimental Workflow for a Phase I Pharmacokinetic
Study
The following diagram illustrates a typical workflow for a Phase I single ascending dose (SAD)

and multiple ascending dose (MAD) clinical trial designed to evaluate the pharmacokinetic

profile of a new investigational drug like AZD5462.
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Caption: Typical workflow of a Phase I PK study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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